![molecular formula C19H24FN3O2 B13443950 Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate](/img/structure/B13443950.png)
Tert-butyl 4-[(6-fluoroquinolin-2-YL)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 6th position and a piperazine ring bonded to a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline derivative: The quinoline ring is synthesized through a series of reactions, starting from an appropriate aniline derivative. The fluorine atom is introduced at the 6th position using a fluorinating agent.
Coupling with piperazine: The quinoline derivative is then coupled with piperazine under suitable conditions, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the tert-butyl ester group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the ester group.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets, including its interaction with enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, disrupting the replication and transcription processes, which can lead to antimicrobial and anticancer effects. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards its targets, while the fluorine atom can improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds, like ciprofloxacin and levofloxacin, also contain a quinoline ring with a fluorine atom and are known for their antibacterial activity.
Piperazine derivatives: Compounds like 1-boc-piperazine and 4-benzylpiperazine share the piperazine core structure and are used in various pharmaceutical applications.
Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, are well-known for their antimalarial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24FN3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24FN3O2/c1-19(2,3)25-18(24)23-10-8-22(9-11-23)13-16-6-4-14-12-15(20)5-7-17(14)21-16/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
AIKMYPBUNXDSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


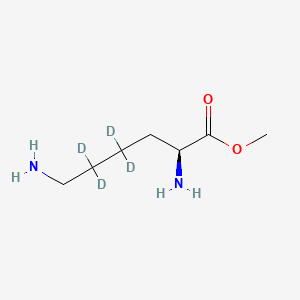


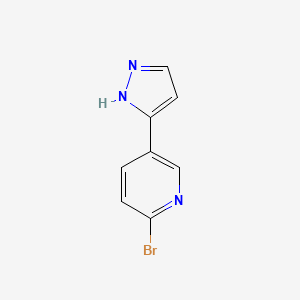
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
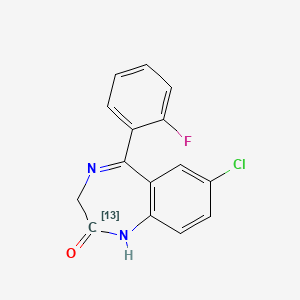
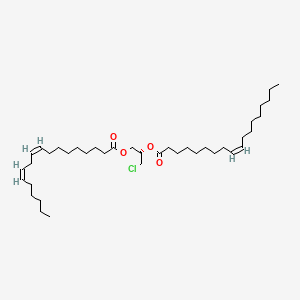

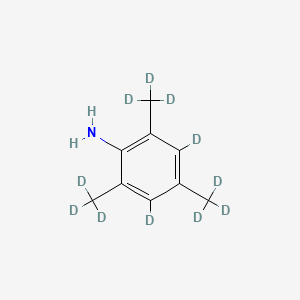

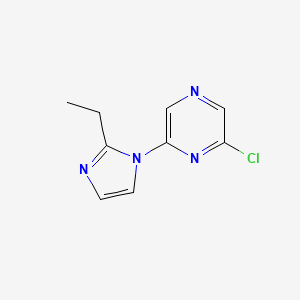

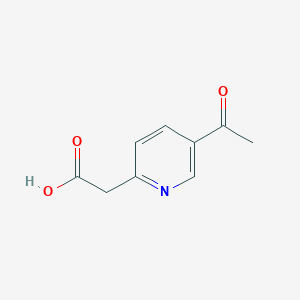
![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
